

# Teverelix: A Technical Guide to its Discovery and Chemical Synthesis

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## Compound of Interest

Compound Name: Teverelix

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## Abstract

**Teverelix** is a third-generation, synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist currently under development by Antev Ltd.[1][2] It is formulated as **teverelix** trifluoroacetate (TFA), a salt that forms a microcrystalline suspension, enabling a long-acting depot formulation for parenteral administration.[1][3] **Teverelix** acts by competitively and reversibly binding to GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in turn, drastically reduces the production of testosterone in men and estradiol in women.[4][5] This mechanism of action makes **Teverelix** a promising therapeutic candidate for hormone-sensitive conditions, and it is being investigated for the treatment of advanced prostate cancer, benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[6][7]

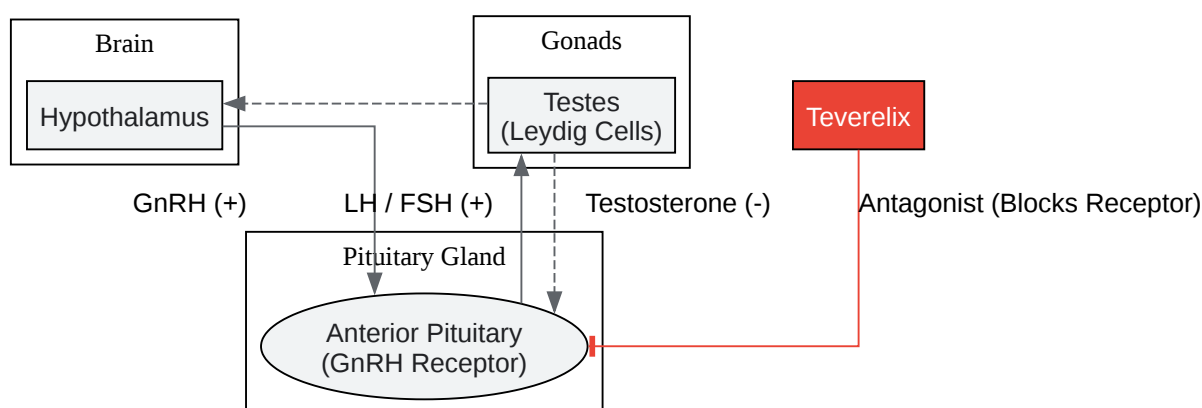
## Discovery and Development

The development of GnRH antagonists has been a significant advancement over GnRH agonists. While agonists initially cause a surge in LH and testosterone (a "flare-up") before downregulating the receptors, antagonists provide immediate suppression without this flare effect.[8] Early GnRH antagonists were hampered by issues of low solubility, a tendency to form gels, and the induction of histamine release.[9]

**Teverelix** (also known as EP 24332) was developed to overcome these limitations.[10] Modifications to the peptide structure, such as the substitution of specific amino acids, have resulted in a compound with improved water solubility and a significantly reduced propensity for histamine release compared to earlier antagonists.[9] Clinical development has focused on harnessing its unique pharmacokinetic properties. Following subcutaneous (SC) or intramuscular (IM) injection, **Teverelix** exhibits a biphasic release profile: an initial rapid release is followed by a slower, sustained release from the depot formed at the injection site.[4][5] This allows for dosing regimens that can be tailored to achieve and maintain therapeutic hormone suppression over extended periods.[3] **Teverelix** is currently in Phase II clinical trials for hormone-sensitive prostate cancer.[1]

## Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

**Teverelix** exerts its therapeutic effect by interrupting the normal signaling cascade of the hypothalamic-pituitary-gonadal (HPG) axis. In this pathway, the hypothalamus secretes GnRH, which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and FSH into the bloodstream. In males, LH stimulates the Leydig cells in the testes to produce testosterone. **Teverelix**, as a GnRH antagonist, directly blocks the GnRH receptor, preventing the binding of endogenous GnRH and thereby halting the entire downstream signaling process.



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**Figure 1: Teverelix's Mechanism of Action on the HPG Axis.**

## Chemical Synthesis Pathway

While the exact, proprietary synthesis scheme for **Teverelix** is not publicly disclosed, as a synthetic decapeptide, its manufacture would almost certainly employ Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for producing such peptides for pharmaceutical applications.<sup>[11]</sup>

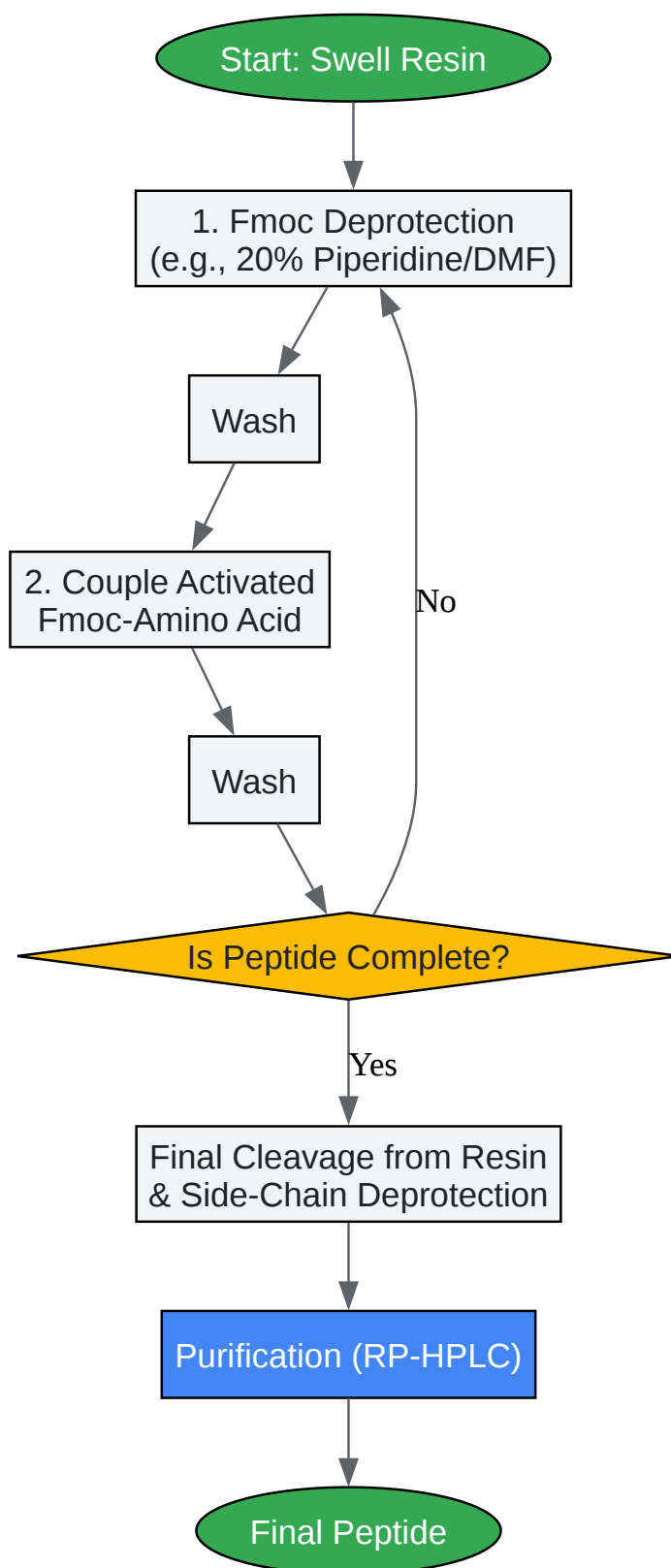
The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

## Generalized SPPS Workflow for a Decapeptide like Teverelix:

- **Resin Preparation:** An insoluble resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF). The first C-terminal amino acid is then covalently attached to the resin.<sup>[7][8]</sup>
- **Deprotection:** The temporary Fmoc protecting group on the  $\alpha$ -amino group of the resin-bound amino acid is removed, typically with a solution of piperidine in DMF. This exposes a free amine for the next coupling step.<sup>[11]</sup>
- **Amino Acid Coupling:** The next Fmoc-protected amino acid is "activated" by a coupling reagent (e.g., HATU/DIEA or DIC/OxymaPure) and added to the resin. It forms a peptide bond with the free amine of the preceding amino acid. Excess reagents are washed away.<sup>[11]</sup>
- **Iteration:** Steps 2 and 3 are repeated for each amino acid in the sequence until the full decapeptide is assembled on the resin.
- **Final Deprotection & Acetylation:** After the final amino acid is added, its N-terminal Fmoc group is removed. The N-terminus is then typically capped, for instance, by acetylation using acetic anhydride.

- **Cleavage and Global Deprotection:** The completed peptide is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). This step also removes the permanent side-chain protecting groups (like tBu) from the amino acids.
- **Purification:** The crude peptide is precipitated and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

The synthesis of complex GnRH antagonists like **Teverelix** often involves non-proteinogenic amino acids, which can present unique challenges, such as potential side reactions. For instance, in the synthesis of the related antagonist Degarelix, repetitive basic treatments with piperidine can cause an undesirable rearrangement of a dihydroorotic acid residue into a hydantoin impurity.<sup>[12]</sup> Such challenges often necessitate the optimization of the synthesis protocol, for example, by using alternative, less reactive bases.<sup>[12]</sup>



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**Figure 2:** Generalized Workflow for Solid-Phase Peptide Synthesis.

## Quantitative Data Summary

**Table 1: Preclinical In Vitro and In Vivo Activity**

Parameter	Assay/Model	Conditions	Result	Reference
GnRH Receptor Antagonism	GnRH-induced Ca <sup>2+</sup> increase	HEK293/GnRHR cells, 10 nM Teverelix, 45 mins	Inhibition	<a href="#">[10]</a>
GnRH-induced cAMP accumulation	HEK293/GnRHR cells, 0.1 nM - 1 μM Teverelix, 45 mins	Inhibition	<a href="#">[10]</a>	
GnRH-induced pERK1/2 & pCREB	HEK293/GnRHR cells, 10 nM - 1 μM Teverelix, 15 mins	Inhibition	<a href="#">[10]</a>	
Histamine Release	Peritoneal rat mast cell assay	N/A	EC <sub>50</sub> = 81 μg/mL	<a href="#">[10]</a>
Testosterone Suppression	Male Rats	3-300 μg/kg, intramuscular injection	Dose-dependent inhibition of testosterone	<a href="#">[10]</a>

**Table 2: Clinical Pharmacodynamic & Efficacy Data (Advanced Prostate Cancer)**

Study Phase	Dosing Regimen	Key Efficacy Endpoint	Result	Reference
Phase 2	Loading Dose: 90 mg SC on Days 0, 1, 2	Mean duration of castration (Testosterone < 0.5 ng/mL)	55.32 days	[11]
Castration rate at Day 28	>90% (100%)	[11]		
Mean onset of castration	1.10 - 1.77 days	[11]		
Phase 2	Loading Dose: 180 mg SC on Days 0, 1, 2	Mean duration of castration (Testosterone < 0.5 ng/mL)	68.95 days	[11]
Castration rate at Day 28	>90% (95%)	[11]		
Phase 2 (Proposed)	Loading Dose: 120 mg SC + 120 mg IM	N/A	To be determined	[8]
Maintenance Dose: 120 mg SC every 6 weeks	[8]			

## Experimental Protocols

### Protocol 1: In Vitro GnRH Receptor Signaling Assay

- Objective: To determine the antagonistic effect of **Teverelix** on GnRH-induced intracellular signaling.
- Cell Line: HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).[10]
- Methodology:

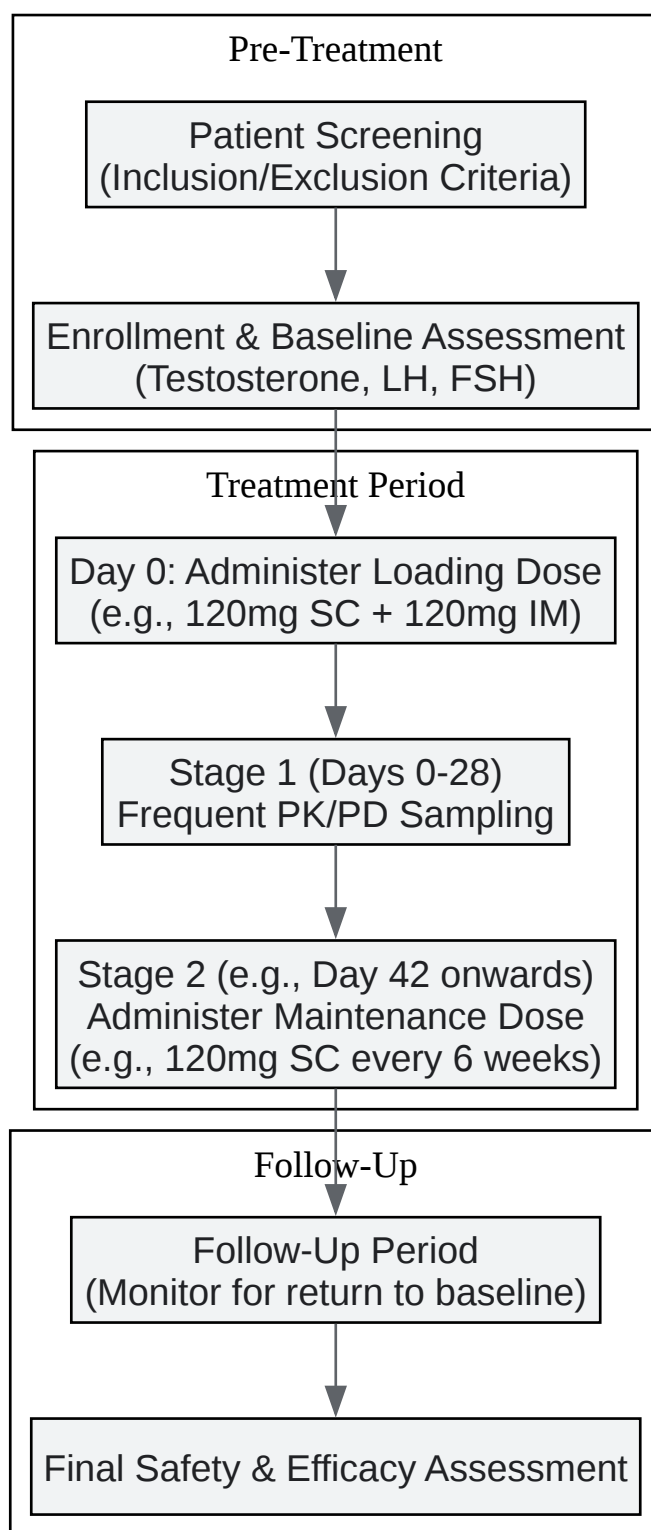
- Cells are cultured to an appropriate confluency in standard media.
- For calcium mobilization assays, cells are loaded with a calcium-sensitive fluorescent dye.
- Cells are pre-incubated with **Teverelix** (e.g., 10 nM) for 45 minutes.[\[10\]](#)
- GnRH is then added to stimulate the receptor.
- Changes in intracellular calcium, cAMP levels, or phosphorylation of downstream targets like ERK1/2 and CREB are measured using appropriate techniques (e.g., fluorometry, immunoassays).[\[10\]](#)
- Endpoint: Inhibition of the GnRH-induced signal in the presence of **Teverelix** compared to a control (GnRH stimulation alone).

## Protocol 2: Phase 2 Clinical Trial in Advanced Prostate Cancer

- Objective: To assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of **Teverelix**.
- Study Design: Open-label, multicenter, adaptive design.[\[13\]](#)
- Participant Population: Patients aged 18-80 with advanced prostate cancer.[\[13\]](#)
- Methodology:
  - Screening: Patients are screened for eligibility based on inclusion/exclusion criteria.
  - Loading Dose Administration (Day 0): Eligible patients receive a loading dose regimen. An example from one study arm involves a single 120 mg subcutaneous injection in the abdomen and one 120 mg intramuscular injection in the buttock.[\[13\]](#)
  - Maintenance Dosing: Following the loading dose, patients receive maintenance doses at regular intervals (e.g., 120 mg SC every 42 days).[\[14\]](#)
  - Pharmacokinetic (PK) Sampling: Blood samples are collected at predefined time points to measure plasma concentrations of **Teverelix**.



- Pharmacodynamic (PD) Assessment: Serum levels of testosterone, LH, and FSH are measured at baseline and throughout the study to assess the degree and duration of hormone suppression.
- Efficacy Assessment: The primary efficacy endpoint is often the proportion of patients achieving and maintaining medical castration (testosterone levels below 0.5 ng/mL) by a specific time point (e.g., Day 28).[\[11\]](#)[\[13\]](#)
- Safety Monitoring: Adverse events, including injection site reactions, are monitored and recorded throughout the trial.



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**Figure 3:** Experimental Workflow for a **Teverelex** Phase 2 Clinical Trial.

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